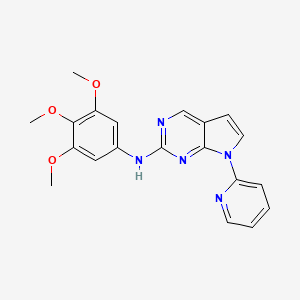

FAK-IN-19

Descripción

Propiedades

Fórmula molecular |

C20H19N5O3 |

|---|---|

Peso molecular |

377.4 g/mol |

Nombre IUPAC |

7-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-d]pyrimidin-2-amine |

InChI |

InChI=1S/C20H19N5O3/c1-26-15-10-14(11-16(27-2)18(15)28-3)23-20-22-12-13-7-9-25(19(13)24-20)17-6-4-5-8-21-17/h4-12H,1-3H3,(H,22,23,24) |

Clave InChI |

YENZSPIOXMNEFF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC=N4 |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of FAK Autophosphorylation at Y397: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that orchestrates signaling pathways downstream of integrin and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival. A key initiating event in FAK activation is its autophosphorylation at tyrosine 397 (Y397). This event serves as a nexus for the recruitment of various signaling partners, most notably Src family kinases, thereby amplifying downstream signaling cascades. Understanding the intricate molecular mechanism of FAK Y397 autophosphorylation is paramount for the development of targeted therapeutics against a spectrum of diseases, including cancer. This technical guide provides an in-depth exploration of the core mechanism of FAK autophosphorylation at Y397, detailing the structural rearrangements, molecular interactions, and regulatory processes involved. It includes a compilation of quantitative data, detailed experimental protocols for studying this phenomenon, and visual representations of the key signaling pathways and experimental workflows.

The Autoinhibited State of FAK: A Structural Checkpoint

In its inactive state, FAK exists in a closed, autoinhibited conformation. This autoinhibition is primarily mediated by an intramolecular interaction between the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and the central kinase domain[1][2]. The FERM domain effectively shields the kinase domain's active site, preventing substrate access and catalytic activity[1][2]. Crucially, the FERM domain also sequesters the Y397 residue located in the linker region connecting the FERM and kinase domains, thereby preventing its phosphorylation[1].

The Multi-Step Activation Cascade Leading to Y397 Autophosphorylation

The transition from the autoinhibited to the active state is a highly regulated, multi-step process initiated by upstream signals at the cell membrane.

Membrane Localization and the Role of PI(4,5)P2

A critical initial step in FAK activation is its recruitment to the plasma membrane at sites of focal adhesions. This process is facilitated by the interaction of FAK with integrin-associated proteins and its direct binding to membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). The FERM domain of FAK contains a basic patch that directly interacts with the negatively charged headgroup of PI(4,5)P2. This interaction is thought to induce a conformational change in the FERM domain, initiating the release of the kinase domain from its autoinhibited state.

Dimerization and Oligomerization: A Prerequisite for Trans-Autophosphorylation

Mounting evidence suggests that FAK dimerization and higher-order oligomerization are essential for the efficient autophosphorylation of Y397. This self-association is thought to occur through multiple interfaces, including FERM-FERM and FERM-FAT (Focal Adhesion Targeting domain) interactions. The increased local concentration of FAK at focal adhesions promotes these interactions. Dimerization brings two FAK molecules into close proximity, enabling the kinase domain of one FAK molecule to phosphorylate the Y397 residue of the adjacent FAK molecule in a trans mechanism.

The following diagram illustrates the initial steps of FAK activation leading to dimerization.

Conformational Changes and Exposure of Y397

The combination of PI(4,5)P2 binding and dimerization induces a significant conformational change in FAK. This structural rearrangement relieves the autoinhibitory interaction between the FERM and kinase domains, leading to the exposure of the Y397-containing linker region. Once exposed, the Y397 residue becomes an accessible substrate for the kinase domain of an adjacent FAK molecule within the dimer or oligomer.

The Autophosphorylation Event and its Immediate Consequences

The phosphorylation of Y397 is a trans-autophosphorylation event, meaning that one FAK molecule in a dimer phosphorylates the other. This event is a critical turning point in FAK signaling. The newly phosphorylated Y397 (pY397) creates a high-affinity binding site for the SH2 domain of Src family kinases.

The recruitment of Src to pY397-FAK has two major consequences:

-

Activation of Src: The interaction with FAK can relieve the autoinhibition of Src, leading to its activation.

-

Phosphorylation of other FAK residues by Src: Activated Src then phosphorylates other tyrosine residues on FAK, including those in the activation loop (Y576/Y577), leading to the full catalytic activation of FAK.

The following diagram depicts the signaling cascade following Y397 autophosphorylation.

Quantitative Data

While extensive research has elucidated the qualitative aspects of FAK autophosphorylation, precise quantitative data for every step of the process remains an active area of investigation. The following table summarizes available quantitative data.

| Parameter | Value | Method | Reference |

| Binding Affinities | |||

| FAK FERM:FAT Dissociation Constant (Kd) | 0.6 ± 0.2 μM | Isothermal Titration Calorimetry | |

| FAK FERM:FERM Dissociation Constant (Kd) | ~30 μM | Surface Plasmon Resonance | |

| Phosphorylation Stoichiometry | |||

| FAK Y397 Phosphorylation upon Integrin Stimulation | Significant increase (e.g., ~1.4 to 2-fold) | Western Blot | |

| Kinetic Parameters | |||

| FAK Autophosphorylation Rate | Not definitively quantified in literature | In vitro kinase assays | N/A |

| Michaelis-Menten kinetics (Km, kcat) for Y397 | Not definitively quantified in literature | In vitro kinase assays | N/A |

Experimental Protocols

Investigating the mechanism of FAK Y397 autophosphorylation requires a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro FAK Autophosphorylation Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure FAK autophosphorylation in vitro.

Principle: This assay measures the phosphorylation of a substrate by FAK. A europium-labeled anti-phosphotyrosine antibody (donor) binds to the phosphorylated substrate, bringing it in close proximity to a fluorescently labeled substrate (acceptor), resulting in a FRET signal.

Materials:

-

Purified recombinant FAK enzyme

-

ULight™-poly-GT (Glu:Tyr 4:1) substrate (or other suitable FAK substrate)

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-W1024 labeled PY20 antibody (or other anti-phosphotyrosine antibody)

-

LANCE Detection Buffer (or similar)

-

EDTA (to stop the reaction)

-

384-well low-volume black microplates

-

TR-FRET compatible plate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Prepare a solution of FAK enzyme (e.g., 2 nM final concentration) in kinase buffer.

-

Prepare serial dilutions of test compounds in kinase buffer.

-

-

Assay Reaction:

-

To the wells of a 384-well plate, add 2.5 µL of the FAK enzyme solution.

-

Add 35 nL of test compound or vehicle (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the ULight-poly-GT substrate (e.g., 200 nM final concentration) and ATP (e.g., 10 µM final concentration) in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 5 µL of LANCE detection buffer containing 20 mM EDTA and the Eu-W1024-labeled PY20 antibody (e.g., 4 nM final concentration).

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). A decrease in the FRET ratio indicates inhibition of FAK autophosphorylation.

-

The following diagram outlines the workflow for the TR-FRET based in vitro FAK autophosphorylation assay.

Co-Immunoprecipitation (Co-IP) of FAK and Associated Proteins

This protocol describes the co-immunoprecipitation of FAK to identify and study its interaction partners, such as Src.

Materials:

-

Cell culture expressing proteins of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

-

Anti-FAK antibody (for immunoprecipitation)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE gels

-

Antibodies for Western blotting (e.g., anti-Src, anti-pY397-FAK)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-FAK antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Collect the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting with antibodies against the protein of interest (e.g., Src) and FAK (as a control).

-

Förster Resonance Energy Transfer (FRET) Microscopy for FAK Conformational Change

This protocol provides a general framework for using FRET microscopy to visualize conformational changes in FAK within living cells.

Principle: A FAK construct is engineered with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore at positions that will change their proximity upon FAK activation. An increase or decrease in FRET efficiency reflects a conformational change.

Materials:

-

Mammalian expression vector encoding a FAK-FRET biosensor (e.g., CFP-FAK-YFP)

-

Cell line of interest

-

Transfection reagent

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera)

-

Image analysis software capable of FRET calculations

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the FAK-FRET biosensor plasmid using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

-

-

Image Acquisition:

-

Identify cells expressing the FAK-FRET biosensor.

-

Acquire images in three channels:

-

Donor channel (CFP excitation, CFP emission)

-

Acceptor channel (YFP excitation, YFP emission)

-

FRET channel (CFP excitation, YFP emission)

-

-

-

Image Analysis:

-

Perform background subtraction and correction for spectral bleed-through.

-

Calculate the FRET efficiency or a ratiometric FRET index for each pixel or region of interest.

-

Changes in FRET over time or in response to stimuli can be monitored to assess FAK conformational dynamics.

-

Conclusion

The autophosphorylation of FAK at Y397 is a highly orchestrated event that serves as a critical switch in cell signaling. It is initiated by the release of autoinhibition through membrane interactions and dimerization, leading to a conformational change that exposes the Y397 residue for trans-autophosphorylation. This singular phosphorylation event creates a docking platform for Src family kinases, thereby unleashing a cascade of downstream signals that regulate fundamental cellular processes. A thorough understanding of this core mechanism, supported by quantitative data and robust experimental methodologies, is essential for the rational design of novel therapeutic strategies that target FAK in various pathological conditions. The continued development of advanced techniques, such as high-resolution structural biology and sophisticated live-cell imaging, will undoubtedly provide even greater insights into the dynamic regulation of this pivotal signaling hub.

References

FAK Gene Amplification: A Comprehensive Technical Guide on its Prognostic Significance and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. Its role in fundamental cellular processes such as proliferation, survival, migration, and invasion is well-established.[1][2][3] Aberrant FAK activation is a hallmark of various malignancies, and one of the key mechanisms driving its overexpression is gene amplification. This guide provides an in-depth analysis of FAK gene amplification, its prognostic value across different cancer types, the intricate signaling pathways it governs, and the experimental methodologies employed for its detection.

FAK Gene Amplification and its Prognostic Significance

Amplification of the PTK2 gene, located on chromosome 8q24.3, is a frequent event in several cancers and often correlates with aggressive tumor behavior and poor patient outcomes.[1][4] This section summarizes the quantitative data on FAK amplification and its prognostic implications in various malignancies.

Gastric Cancer

In gastric cancer, PTK2 gene amplification is a significant indicator of tumor progression and a poor prognosis. Studies have demonstrated a positive correlation between FAK gene amplification and adverse clinicopathological features.

| Cancer Type | Number of Patients | FAK Amplification Frequency | Correlation with Clinicopathological Parameters | Prognostic Significance | Reference |

| Gastric Cancer | 384 | 8.9% | Positively associated with age, tumor size, nodal metastasis, distant metastasis, lymphatic invasion, venous invasion, and perineural invasion. | Independent poor prognostic factor. | |

| Gastric Cancer | 444 (protein expression) | 54-59% (protein overexpression) | Positively correlated with tumor size, depth of infiltration, nodal and distant metastasis, lymphatic and venous invasion. | Independent poor prognostic factor. |

Ovarian Cancer

FAK gene amplification is a notable feature of serous ovarian cancer, where it is associated with decreased overall survival. The Cancer Genome Atlas (TCGA) data highlights a significant rate of PTK2 amplification in this malignancy.

| Cancer Type | Number of Patients | FAK Amplification Frequency | Correlation with Clinicopathological Parameters | Prognostic Significance | Reference |

| Serous Ovarian Cancer | (TCGA data) | ~24% | - | High FAK mRNA levels associated with significantly worse overall survival. | |

| Serous Ovarian Cancer | 961 (mRNA expression) | High FAK mRNA levels | - | Associated with decreased patient survival. |

Breast Cancer

In breast cancer, FAK overexpression is linked to aggressive phenotypes, including the triple-negative subtype, and is associated with a worse prognosis. While FAK gene amplification is one mechanism for this overexpression, the correlation is complex and may vary between subtypes.

| Cancer Type | Number of Patients | FAK Amplification/Overexpression | Correlation with Clinicopathological Parameters | Prognostic Significance | Reference |

| Breast Cancer | 2604 (meta-analysis) | Increased protein expression | Associated with negative ER/PR status, HER2 positivity, triple-negative phenotype, high nuclear grade, high Ki-67, and p53 mutation. | Correlated with shorter overall survival. | |

| Metastatic Breast Cancer | - | High FAK expression in metastatic tissues | - | Significantly worse overall and progression-free survival. |

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HPV-negative HNSCC, PTK2/FAK amplification is associated with radioresistance and poorer disease-free survival. This effect is particularly pronounced in patients with mutant TP53.

| Cancer Type | Number of Patients | FAK Amplification/Overexpression | Correlation with Clinicopathological Parameters | Prognostic Significance | Reference |

| HPV-negative HNSCC | (Multiple cohorts) | Gene amplification and mRNA overexpression | Associated with radioresistance. | Highly associated with poorer disease-free survival. | |

| HPV-negative HNSCC with mutant TP53 | - | FAK amplification or gain | - | Significantly associated with worse disease-free survival. |

FAK Signaling Pathways

FAK acts as a central hub for various signaling pathways that drive cancer progression. Upon activation by integrins or receptor tyrosine kinases, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. This FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key signaling cascades.

PI3K/Akt Pathway

The FAK-Src complex can recruit and activate phosphatidylinositol 3-kinase (PI3K), leading to the activation of Akt. The PI3K/Akt pathway is a major driver of cell survival, proliferation, and growth.

MAPK/ERK Pathway

FAK activation can also lead to the stimulation of the Ras-MAPK/ERK pathway. This is often mediated through the recruitment of Grb2 to phosphorylated FAK, which in turn activates Ras and the downstream kinase cascade, promoting cell proliferation and survival.

Regulation of Cell Migration and Invasion

FAK plays a pivotal role in cell motility through its interaction with proteins like p130Cas and paxillin. Phosphorylation of these substrates by the FAK-Src complex leads to the activation of small GTPases such as Rac and Rho, which regulate the cytoskeletal rearrangements necessary for cell migration and invasion.

Caption: FAK signaling pathways in cancer.

Experimental Protocols

Accurate detection of FAK gene amplification and protein overexpression is crucial for both research and clinical applications. The two most common techniques are Fluorescence In Situ Hybridization (FISH) and Immunohistochemistry (IHC).

Fluorescence In Situ Hybridization (FISH) for FAK Gene Amplification

FISH is a powerful technique to visualize and quantify gene copy number in tissue sections.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a series of decreasing ethanol concentrations (100%, 95%, 80%, 70%; 5 minutes each).

-

Wash in distilled water (2 x 2 minutes).

-

-

Pretreatment:

-

Incubate slides in a heat pretreatment solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 15-30 minutes for antigen retrieval.

-

Wash in distilled water.

-

Digest with pepsin or protease solution at 37°C for 10-20 minutes. The exact time needs to be optimized based on tissue type.

-

Wash in phosphate-buffered saline (PBS).

-

-

Denaturation:

-

Apply a PTK2 gene-specific probe and a chromosome 8 centromere (CEP8) control probe to the slide.

-

Cover with a coverslip and seal.

-

Denature the slide and probes on a hot plate at 75-80°C for 5-10 minutes.

-

-

Hybridization:

-

Incubate the slides in a humidified chamber at 37°C overnight.

-

-

Post-Hybridization Washes:

-

Wash slides in a stringent wash buffer (e.g., 0.3% NP-40/2x SSC) at 72°C for 2 minutes.

-

Wash in 2x SSC at room temperature.

-

-

Counterstaining and Mounting:

-

Apply a counterstain with DAPI (4',6-diamidino-2-phenylindole).

-

Mount with an anti-fade mounting medium.

-

-

Visualization and Analysis:

-

Examine the slides using a fluorescence microscope with appropriate filters.

-

Score a minimum of 60 non-overlapping tumor cell nuclei.

-

Calculate the FAK/CEP8 ratio. A ratio of ≥2.0 is typically considered gene amplification.

-

Immunohistochemistry (IHC) for FAK Protein Expression

IHC allows for the visualization of FAK protein expression and its subcellular localization within the tissue architecture.

Protocol:

-

Deparaffinization and Rehydration: (Same as FISH protocol)

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Wash with PBS.

-

-

Blocking:

-

Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with a primary antibody specific for FAK at a predetermined optimal dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash with PBS.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Apply a chromogen solution (e.g., DAB - 3,3'-diaminobenzidine) and incubate until the desired stain intensity develops.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate through an increasing ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Evaluate the staining intensity and percentage of positive tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

-

Caption: Experimental workflow for FAK analysis.

Conclusion and Future Directions

FAK gene amplification is a significant event in the pathogenesis of several cancers, serving as a valuable prognostic biomarker for identifying patients with a higher risk of disease progression and poorer outcomes. The intricate signaling networks downstream of FAK present numerous opportunities for therapeutic intervention. The development of small molecule FAK inhibitors has shown promise in preclinical and clinical studies, particularly in combination with other targeted therapies or chemotherapy. Future research should focus on refining patient selection strategies based on FAK amplification and expression status to maximize the clinical benefit of FAK-targeted therapies. Furthermore, exploring the role of FAK in the tumor microenvironment and its contribution to therapy resistance will be crucial for developing more effective anti-cancer treatments.

References

The Architect Within: A Technical Guide to the Non-Catalytic Scaffolding Functions of Focal Adhesion Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, translating cues from the extracellular matrix (ECM) and growth factor receptors into a wide array of cellular responses.[1][2][3] While its kinase activity has been a primary focus of research and therapeutic development, a growing body of evidence highlights the indispensable, kinase-independent scaffolding functions of FAK.[4][5] In this role, FAK orchestrates the assembly of multi-protein signaling complexes, dictating the spatial and temporal activation of downstream pathways that regulate cell survival, proliferation, migration, and mechanotransduction.

This technical guide delves into the core non-catalytic scaffolding functions of FAK. It provides an in-depth look at the molecular interactions, signaling pathways, and experimental methodologies essential for understanding and targeting these kinase-independent roles, offering a crucial perspective for researchers and drug developers aiming to overcome the limitations of targeting only the catalytic function of this multifaceted protein.

FAK Domain Architecture: The Foundation of Scaffolding

FAK's ability to act as a scaffold is rooted in its modular domain structure. The protein consists of an N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, a central kinase domain, and a C-terminal region containing proline-rich regions (PRR) and the Focal Adhesion Targeting (FAT) domain. These domains serve as docking platforms for a multitude of signaling partners.

-

FERM Domain : This N-terminal domain is a key interaction hub. It binds directly to the cytoplasmic tails of integrins and growth factor receptors. Crucially, it also mediates intramolecular interactions that keep FAK in an auto-inhibited state. Beyond the membrane, the FERM domain facilitates nuclear functions, acting as a scaffold for interactions with nuclear proteins like the tumor suppressor p53.

-

Proline-Rich Regions (PRRs) : Located between the kinase and FAT domains, these regions serve as docking sites for proteins containing SH3 (Src Homology 3) domains, such as p130Cas and Graf.

-

Focal Adhesion Targeting (FAT) Domain : This C-terminal domain is essential for localizing FAK to focal adhesions through its interaction with proteins like paxillin and talin. This localization is fundamental to its role in adhesion-based signaling.

// Connections Integrins -> FAK:f0 [label=" Binds to FERM"]; GF_Receptors -> FAK:f0 [label=" Binds to FERM"]; p53 -> FAK:f0 [label=" Binds to FERM\n(Nuclear)"]; Mdm2 -> FAK:f0 [label=" Binds to FERM\n(Nuclear)"]; p130Cas -> FAK:f2 [label=" Binds to PRRs"]; EndophilinA2 -> FAK:f3 [label=" Binds to PRRs"]; Paxillin -> FAK:f4 [label=" Binds to FAT"]; Talin -> FAK:f4 [label=" Binds to FAT"]; } } Caption: FAK domain structure and key scaffolding interaction partners.

Key Scaffolding-Mediated Signaling Pathways

FAK's non-catalytic function is central to several critical signaling cascades, particularly in cancer progression. These functions can be studied independently of kinase activity through the use of kinase-dead FAK mutants.

Nuclear FAK: A Scaffold for p53 Degradation

One of the most well-defined kinase-independent roles of FAK occurs within the nucleus. Nuclear FAK acts as a scaffold to promote the degradation of the tumor suppressor p53.

-

Mechanism : The FAK FERM domain simultaneously binds to both p53 and the E3 ubiquitin ligase Mdm2. This FAK-mediated proximity enhances Mdm2's ability to ubiquitinate p53, targeting it for proteasomal degradation.

-

Functional Outcome : By promoting p53 degradation, the scaffolding function of FAK suppresses apoptosis and promotes cell survival and proliferation, particularly under conditions of cellular stress. This function does not require FAK's kinase activity.

FAK-Src Complex: A Platform for Substrate Phosphorylation

At focal adhesions, FAK forms a crucial signaling complex with Src family kinases. While FAK autophosphorylation at Tyr397 (a kinase-dependent step) is required to recruit Src, FAK then functions as a scaffold, positioning Src to phosphorylate other focal adhesion proteins.

-

Mechanism : The binding of Src's SH2 domain to phospho-Tyr397 on FAK activates Src. The stable FAK-Src complex then brings Src into proximity with other FAK-bound proteins like p130Cas and paxillin, leading to their robust tyrosine phosphorylation by Src.

-

Functional Outcome : This scaffolding action is critical for downstream signaling that regulates cytoskeletal rearrangements, cell migration, and invasion. Disrupting the FAK-p130Cas interaction, for example, has been shown to reduce cell migration.

Regulation of EMT and Invasion

FAK's scaffolding function is also implicated in promoting the epithelial-mesenchymal transition (EMT) and cancer cell invasion.

-

Mechanism : FAK, via its proline-rich region (specifically Pro-878/881), scaffolds Src to phosphorylate endophilin A2. This phosphorylation event inhibits the endocytosis of the membrane type 1-matrix metalloproteinase (MT1-MMP), leading to its accumulation on the cell surface.

-

Functional Outcome : Increased surface MT1-MMP enhances the degradation of the ECM, a key step in promoting tumor cell invasion and metastasis. Studies using FAK knock-in mice with mutations in the endophilin A2 binding site (P878A/P881A) confirmed that this specific scaffolding function promotes mammary tumor growth and metastasis in vivo.

Summary of FAK Scaffolding Interactions

The non-catalytic roles of FAK are defined by its diverse protein-protein interactions. The following table summarizes key interactions that are independent of or subsequent to FAK's catalytic activity.

| Interacting Protein | FAK Binding Domain | Cellular Location | Functional Outcome of Scaffolding | References |

| p53 | FERM | Nucleus | Facilitates Mdm2-mediated ubiquitination and degradation of p53, promoting cell survival. | |

| Mdm2 | FERM | Nucleus | Co-scaffolded with p53 to enhance its E3 ligase activity towards p53. | |

| Src | Y397 (via SH2) | Focal Adhesions | Recruits active Src to focal adhesions, creating a signaling hub. | |

| p130Cas | Proline-Rich Regions | Focal Adhesions | Positions p130Cas for phosphorylation by FAK-associated Src, promoting migration. | |

| Paxillin | FAT Domain | Focal Adhesions | Localizes FAK and positions paxillin for phosphorylation by FAK-associated Src. | |

| Endophilin A2 | Proline-Rich Regions | Cytoplasm | Mediates Src phosphorylation of endophilin A2, inhibiting MT1-MMP endocytosis and promoting invasion. | |

| Integrins | FERM | Focal Adhesions | Links ECM to the cytoskeleton, acting as a core component of the mechanotransduction machinery. | |

| Growth Factor Receptors (e.g., EGFR, PDGFR) | FERM | Cell Membrane | Integrates growth factor and integrin signaling pathways. |

Experimental Protocols to Study FAK Scaffolding Functions

Dissecting the non-catalytic functions of FAK requires specific experimental approaches that can distinguish scaffolding from kinase activity.

Use of Kinase-Dead (KD) Mutants in Rescue Experiments

This is the cornerstone technique for studying kinase-independent functions. A point mutation in the ATP-binding pocket of the kinase domain (e.g., K454R in human FAK) ablates catalytic activity while preserving the overall protein structure required for scaffolding.

Methodology:

-

Cell System : Utilize FAK-null (FAK-/-) cells, which lack endogenous FAK. These cells often exhibit defects in migration and survival.

-

Transfection : Re-express different FAK constructs in FAK-null cells: Wild-Type FAK (WT-FAK), Kinase-Dead FAK (KD-FAK), and an empty vector control.

-

Functional Assays :

-

Migration Assay : Perform a Transwell or wound-healing assay. If KD-FAK rescues the migratory defect similarly to WT-FAK, it indicates a scaffolding-dependent mechanism.

-

Survival Assay : Assess cell survival under stress (e.g., anoikis, chemotherapy). Rescue of survival by KD-FAK points to a kinase-independent pro-survival scaffolding role (like p53 regulation).

-

-

Biochemical Analysis : Confirm the status of the constructs via Western blot. Probe for total FAK (to confirm expression), phospho-FAK Y397 (autophosphorylation will be absent in KD-FAK), and downstream signaling molecules.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify physical interactions between FAK and its putative binding partners.

Methodology:

-

Cell Lysis : Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation : Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-FAK antibody) conjugated to agarose or magnetic beads.

-

Washing : Wash the beads extensively to remove non-specifically bound proteins.

-

Elution : Elute the bound protein complexes from the beads.

-

Detection : Analyze the eluate by Western blot using an antibody against the "prey" protein (e.g., anti-p53 antibody). The presence of the prey protein confirms the interaction. To specifically test scaffolding, this can be performed in cells expressing KD-FAK.

// Nodes Start [label="1. Lyse cells expressing\nFAK and interacting protein (X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="2. Incubate lysate with\nanti-FAK antibody\nconjugated to beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="3. Wash beads to remove\nnon-specific binders", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="4. Elute FAK and\nbound proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; WB [label="5. Western Blot Analysis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; DetectX [label="Blot for Protein X", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; DetectFAK [label="Blot for FAK (Control)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Result: Detection of Protein X\nconfirms interaction with FAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Start -> Incubate; Incubate -> Wash; Wash -> Elute; Elute -> WB; WB -> DetectX; WB -> DetectFAK; DetectX -> Result; } } Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Proximity Ligation Assay (PLA)

PLA allows for the in-situ visualization of protein-protein interactions within fixed cells, providing spatial context.

Methodology:

-

Cell Preparation : Fix and permeabilize cells on a coverslip.

-

Primary Antibodies : Incubate with two primary antibodies raised in different species, one for FAK and one for the protein of interest.

-

PLA Probes : Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes). These probes will be in close proximity only if the target proteins are interacting.

-

Ligation : Add a ligase and connector oligonucleotides to form a circular DNA template.

-

Amplification : Perform rolling-circle amplification to generate a long DNA product.

-

Detection : Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

-

Microscopy : Visualize the interaction as a distinct fluorescent spot. Each spot represents a single protein-protein interaction event.

Therapeutic Implications and Future Directions

The dual functions of FAK present both a challenge and an opportunity for therapeutic intervention. While small-molecule kinase inhibitors have shown promise, they fail to address the non-catalytic scaffolding functions that contribute to tumorigenesis and drug resistance.

-

Targeting the Scaffold : Developing therapeutics that disrupt specific protein-protein interactions on the FAK scaffold is a promising strategy. This could involve small molecules or peptides that block binding sites, for instance, preventing the FAK-p53 interaction to restore p53's tumor-suppressive function.

-

Protein Degraders : Technologies like Proteolysis-Targeting Chimeras (PROTACs) offer a powerful alternative. By inducing the degradation of the entire FAK protein, PROTACs eliminate both its catalytic and scaffolding functions, potentially leading to more durable and effective anti-cancer responses.

Conclusion

Focal Adhesion Kinase is far more than a protein kinase; it is a master architect that assembles and directs complex signaling networks through its non-catalytic scaffolding capabilities. From controlling p53 stability in the nucleus to orchestrating substrate phosphorylation at focal adhesions, these kinase-independent roles are integral to cell physiology and pathology. A comprehensive understanding of FAK's scaffolding functions, supported by robust experimental validation, is essential for the scientific community and will be paramount in designing the next generation of more effective and specific FAK-targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Disrupting the Scaffold to Improve Focal Adhesion Kinase–Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Upstream Activators of the Focal Adhesion Kinase (FAK) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix (ECM) and growth factors to regulate a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of the FAK signaling pathway is implicated in various pathologies, most notably cancer, where it is often overexpressed and contributes to tumor progression and metastasis.[3][4][5] This technical guide provides an in-depth exploration of the core upstream activators of the FAK pathway, detailing the molecular interactions, quantitative data, and key experimental methodologies used to investigate this critical signaling nexus.

Core Upstream Activation Mechanisms

FAK activation is a multi-step process initiated by various extracellular cues that converge to relieve its autoinhibited conformation. In its inactive state, the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain of FAK binds to the central kinase domain, sterically hindering its catalytic activity. Upstream signals trigger a conformational change that disrupts this intramolecular interaction, leading to FAK autophosphorylation at Tyrosine 397 (Y397). This autophosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs), initiating a reciprocal activation loop and robust downstream signaling.

The primary upstream activators of the FAK pathway can be categorized as follows:

-

Integrin-Mediated Activation: Integrins, a family of transmembrane receptors that mediate cell-ECM adhesion, are the most well-characterized activators of FAK. Upon binding to ECM components like fibronectin or collagen, integrins cluster and recruit a host of signaling and adaptor proteins to form focal adhesions. This clustering facilitates the localization of FAK to these sites and promotes its activation.

-

Growth Factor Receptor-Mediated Activation: Receptor tyrosine kinases (RTKs), such as those for epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF), can also trigger FAK activation. This activation can occur through both integrin-dependent and -independent mechanisms, often involving the formation of a ternary complex between the RTK, FAK, and other signaling molecules.

-

G-Protein Coupled Receptor (GPCR)-Mediated Activation: A diverse range of GPCRs, which respond to stimuli such as chemokines, hormones, and neurotransmitters, have been shown to induce FAK phosphorylation. The signaling cascades initiated by GPCRs can converge on FAK through various intermediates, including Rho family GTPases and Src kinases.

-

Mechanotransduction: Cells are constantly subjected to mechanical forces from their environment. These forces, transmitted through the cytoskeleton and focal adhesions, can directly induce conformational changes in FAK, leading to its activation. This process of converting mechanical stimuli into biochemical signals is crucial for cellular responses to tissue stiffness and fluid shear stress.

Key Molecular Players in FAK Activation

Several key proteins play critical roles in relaying upstream signals to FAK.

-

Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that forms a crucial signaling complex with FAK. Following FAK autophosphorylation at Y397, Src binds to this site and phosphorylates FAK at additional tyrosine residues (e.g., Y576, Y577, Y861, and Y925), leading to maximal FAK activation and the creation of docking sites for other downstream effectors.

-

Paxillin: This scaffolding protein is a key component of focal adhesions and directly binds to the C-terminal Focal Adhesion Targeting (FAT) domain of FAK. The FAK-paxillin interaction is essential for the proper localization of FAK to focal adhesions and for mediating downstream signaling events.

-

Talin: Talin is a large cytoskeletal protein that links integrins to the actin cytoskeleton. It plays a critical role in integrin activation and also binds directly to FAK. The interaction between FAK and talin is important for the recruitment of talin to nascent adhesions and for regulating cell motility.

-

Kindlins: This family of proteins cooperates with talin to fully activate integrins. Kindlins can also directly bind to paxillin, thereby contributing to the recruitment and activation of FAK at focal adhesions.

Signaling Pathway Diagrams

Caption: Overview of Upstream FAK Activation Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interactions of upstream activators with FAK.

| Interacting Proteins | Binding Affinity (Kd) | Experimental Method | Reference |

| FAK (FAT domain) - Paxillin (LD2) | Similar affinity to LD4 | Mutational Analysis | |

| FAK (FAT domain) - Paxillin (LD4) | Similar affinity to LD2 | Mutational Analysis | |

| Talin - Integrin β CT | µM range | Solution NMR |

| Stimulus | FAK Phosphorylation Site | Fold Increase / Time Course | Cell Type | Reference |

| Adhesion to Fibronectin | Y397 | Rapid phosphorylation within 15 min | Mouse Embryonic Fibroblasts | |

| Hepatocyte Growth Factor (HGF) | Overall Tyrosine Phosphorylation | Significant increase | Human Embryonic Kidney 293 cells | |

| Interleukin-1α (IL-1α) | Overall Tyrosine Phosphorylation | Enhanced by Collagen IV adhesion | Pancreatic Cancer Cells | |

| v-Src activation | Overall Tyrosine Phosphorylation | Significantly reduced in 4-9F-FAK mutant | - |

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for FAK and Interacting Proteins

This protocol is used to determine if two proteins physically interact within a cell.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the "bait" protein (e.g., anti-FAK antibody)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the "prey" protein (e.g., anti-Src or anti-paxillin antibody)

Procedure:

-

Lyse cells expressing the proteins of interest in ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the "bait" antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the "prey" antibody to detect the co-immunoprecipitated protein.

Example Workflow:

Caption: Co-Immunoprecipitation Workflow.

In Vitro Kinase Assay for FAK Activity

This assay measures the ability of FAK to phosphorylate a substrate in a cell-free system.

Materials:

-

Purified recombinant FAK enzyme

-

Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

FAK substrate (e.g., a synthetic peptide containing the FAK autophosphorylation site)

-

[γ-³²P]ATP or a non-radioactive ADP detection system (e.g., ADP-Glo™)

-

Reaction tubes or microplates

-

Scintillation counter or luminometer

Procedure:

-

Set up the kinase reaction by combining the purified FAK enzyme, substrate, and kinase buffer in a reaction tube.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding SDS-PAGE sample buffer or a specific reagent from a kit).

-

Detect the phosphorylated substrate. For the radioactive method, this involves separating the reaction products by SDS-PAGE and exposing to a phosphor screen. For non-radioactive methods, follow the manufacturer's instructions for the detection reagent.

-

Quantify the amount of phosphorylation, which is proportional to the kinase activity.

Example Workflow:

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. promega.com.cn [promega.com.cn]

- 3. promega.com [promega.com]

- 4. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes | PLOS One [journals.plos.org]

- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effectors of FAK Signaling in Angiogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical intracellular signaling hub, translating extracellular cues into cellular responses.[1][2] In the context of angiogenesis—the formation of new blood vessels from pre-existing ones—FAK is an indispensable mediator of endothelial cell (EC) migration, proliferation, and survival.[1][3][4] Activated by integrin clustering and growth factor receptors, FAK orchestrates a complex network of downstream signaling pathways that are fundamental to vascular development and pathological neovascularization, such as in tumors. This guide provides an in-depth examination of the core downstream effectors of FAK signaling in angiogenesis, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to support research and drug development efforts in this domain.

Core Signaling Pathways Downstream of FAK

Upon activation through autophosphorylation at tyrosine 397 (Y397), FAK creates a high-affinity binding site for the SH2 domain of Src family kinases. The formation of the FAK-Src dual kinase complex is a pivotal event, amplifying the signaling cascade and leading to the phosphorylation of multiple downstream substrates and the activation of several key pathways.

The FAK/p130Cas/Rac1 Pathway: Driving Cell Migration

A well-characterized pathway crucial for endothelial cell migration involves the FAK/Src-mediated phosphorylation of the adaptor protein p130Cas. Tyrosine-phosphorylated p130Cas recruits another adaptor protein, Crk, which in turn forms a complex with DOCK180, a guanine nucleotide exchange factor (GEF) for the Rho-family GTPase Rac1. The activation of Rac1 is a key driver of lamellipodia formation and membrane ruffling, which are essential for directional cell migration.

Below is a diagram illustrating the FAK-p130Cas-Rac1 signaling axis.

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: Endothelial Cell FAK—A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Focal adhesion kinase: An alternative focus for anti-angiogenesis therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Convergent Signals: A Technical Guide to the Interaction of Focal Adhesion Kinase with Growth Factor Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, stands as a critical nexus in the integration of signals emanating from both the extracellular matrix and soluble growth factors. Its intricate interplay with growth factor receptors is fundamental to the regulation of cell proliferation, survival, migration, and invasion, processes that are often dysregulated in cancer. This technical guide provides a comprehensive overview of the molecular mechanisms governing the interaction between FAK and key growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and the Hepatocyte Growth Factor Receptor (c-Met). We present a detailed examination of the signaling pathways, quantitative data on protein phosphorylation, and step-by-step experimental protocols for investigating these interactions. Furthermore, this guide includes visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of this pivotal signaling hub.

Introduction

Focal Adhesion Kinase (FAK) is a key mediator of signal transduction from integrin-enriched focal adhesion sites.[1] Beyond its role in cell-matrix adhesion, FAK is a crucial integrator of signals from various growth factor receptors, acting as a scaffold and an active kinase to orchestrate complex cellular responses.[2][3] The overexpression and hyperactivity of FAK are frequently correlated with increased malignancy, invasiveness, and poor prognosis in a multitude of human cancers.[1][4] This has positioned FAK as a promising target for therapeutic intervention.

The interaction of FAK with growth factor receptors can be direct or indirect, often involving a host of scaffolding and adaptor proteins. These interactions lead to the activation of downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are central to cell fate decisions. Understanding the nuances of these interactions at a molecular level is paramount for the development of targeted cancer therapies.

This guide aims to provide researchers and drug development professionals with a detailed technical resource on the core aspects of FAK's interaction with growth factor receptors. We will delve into the specific mechanisms of interaction for each receptor family, present available quantitative data, and provide detailed protocols for key experimental techniques used to study these phenomena.

FAK Interaction with Specific Growth Factor Receptors

The interaction of FAK with different growth factor receptors involves distinct molecular mechanisms, ranging from direct binding to the formation of multi-protein complexes.

Epidermal Growth Factor Receptor (EGFR)

The interaction between FAK and EGFR is largely considered to be indirect, mediated by scaffolding proteins. While no direct binding has been conclusively demonstrated, FAK is essential for EGF-induced cell migration. One proposed mediator of this interaction is the splicing isoform of the SRC-3 oncogene, SRC-3Δ4, which acts as a signaling adaptor linking EGFR to FAK.

Upon EGF stimulation, FAK is recruited to a complex containing the activated EGFR, leading to FAK phosphorylation at specific tyrosine residues, such as Tyr-925. This phosphorylation can, in turn, create docking sites for other signaling molecules, propagating the signal downstream.

Vascular Endothelial Growth Factor Receptor (VEGFR)

FAK plays a significant role in VEGF-mediated signaling, which is crucial for angiogenesis. FAK can directly interact with VEGFRs, and this interaction is important for endothelial cell migration and vascular permeability. Specifically, FAK has been shown to interact with VEGFR-3.

VEGF stimulation leads to the phosphorylation of FAK, which then localizes to cell-cell junctions and interacts with VE-cadherin, leading to the disassembly of adherens junctions and increased vascular permeability.

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGF stimulation leads to the tyrosine phosphorylation of FAK, a process that is dependent on Ras. While the directness of the FAK-PDGFR interaction is not fully elucidated, FAK is required for PDGF-stimulated cell migration. This suggests that FAK is a critical downstream effector of PDGFR signaling.

Fibroblast Growth Factor Receptor (FGFR)

The interplay between FAK and FGFR is multifaceted. FAK activation can lead to an increase in the cell-surface expression of FGFRs. Conversely, FGF stimulation can induce the phosphorylation of FAK. The precise mechanism of interaction, whether direct or indirect, is an area of ongoing investigation. Some evidence suggests that integrin-β3 is required for FGF2-dependent signaling that involves FAK activation.

Hepatocyte Growth Factor Receptor (c-Met)

The interaction between FAK and the c-Met receptor is one of the most well-characterized. There is strong evidence for a direct interaction between the two proteins. This interaction is dependent on the phosphorylation of specific tyrosine residues on c-Met, namely Tyr-1349 and Tyr-1356. These phosphotyrosine residues serve as docking sites for the FERM domain of FAK. This direct binding leads to FAK activation and is required for HGF-induced cell motility and invasion.

Quantitative Data on FAK Phosphorylation

The activation of FAK through growth factor receptor signaling is marked by a dynamic series of phosphorylation events on multiple tyrosine residues. Quantitative mass spectrometry-based proteomics has been instrumental in elucidating these changes.

Table 1: Summary of FAK Phosphorylation Sites Modulated by Growth Factor Stimulation

| Growth Factor | Phosphorylation Site | Fold Change (Stimulated vs. Unstimulated) | Cell Type | Reference |

| EGF | Tyr-397 | Bell-shaped time-dependent change | HaCaT | |

| EGF | Multiple Sites | Stimulation-dependent changes | A-431 | |

| HGF | Multiple Sites | HGF-modulated abundance | DLD1 | |

| FGF-2 | Multiple Sites | Temporal phosphorylation profiles | hESC | |

| VEGF | Tyr-576 | Increased phosphorylation | FAK-WT mice | |

| VEGF | Tyr-397 | Increased phosphorylation | FAK-WT mice |

Note: The fold changes are often presented in complex datasets within the referenced literature and are best visualized in their original context. This table provides a summary of key findings.

Experimental Protocols

Investigating the interaction between FAK and growth factor receptors requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of FAK and Growth Factor Receptors

This protocol is a general guideline for detecting the interaction between endogenous FAK and a growth factor receptor (e.g., EGFR) in cultured mammalian cells.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) just before use.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.

-

Primary antibodies: Rabbit anti-FAK antibody, Mouse anti-EGFR antibody.

-

Control IgG: Rabbit IgG, Mouse IgG.

-

Protein A/G agarose beads.

-

SDS-PAGE gels and buffers.

-

PVDF membrane.

-

Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

ECL detection reagents.

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells (e.g., A431 for EGFR studies) and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Stimulate cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 10 minutes at 37°C).

-

Prepare an unstimulated control plate.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Cell Lysis Buffer to the plate (e.g., 1 mL for a 10 cm plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads to 1 mg of total protein and incubate for 1 hour at 4°C with rotation.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

To the pre-cleared lysate, add 1-2 µg of the primary antibody (e.g., anti-FAK) or control IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

-

Washing and Elution:

-

Discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

-

After the final wash, remove all residual buffer.

-

Elute the protein complex by adding 30 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

-

Western Blotting:

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the protein you want to detect (e.g., anti-EGFR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using ECL reagents and an imaging system.

-

In Vitro Radioactive Kinase Assay for FAK

This protocol outlines a method to measure the kinase activity of purified FAK using a radiolabeled ATP.

Materials:

-

Purified, active FAK enzyme.

-

FAK substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1 or a purified protein substrate).

-

5x Kinase Buffer: 125 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5 mM DTT.

-

[γ-³²P]ATP (10 mCi/mL).

-

10x ATP solution (1 mM cold ATP).

-

Stop Solution: 75 mM EDTA.

-

Phosphocellulose paper (P81).

-

Wash Buffer: 0.75% Phosphoric acid.

-

Scintillation counter and vials.

Procedure:

-

Reaction Setup (on ice):

-

Prepare a master mix for the desired number of reactions. For a single 25 µL reaction:

-

13 µL of sterile deionized water.

-

5 µL of 5x Kinase Buffer.

-

2.5 µL of 10x ATP solution.

-

1 µL of [γ-³²P]ATP.

-

2.5 µL of substrate (e.g., 1 mg/mL Poly(Glu, Tyr)).

-

-

Aliquot 24 µL of the master mix into each reaction tube.

-

-

Initiate Kinase Reaction:

-

Add 1 µL of purified FAK enzyme (e.g., 10-50 ng) to each tube to start the reaction.

-

Incubate at 30°C for 20 minutes.

-

-

Stop Reaction:

-

Add 10 µL of Stop Solution to each tube.

-

-

Spotting and Washing:

-

Spot 25 µL of each reaction mixture onto a labeled square of P81 phosphocellulose paper.

-

Allow the spots to air dry completely.

-

Wash the P81 papers three times for 5 minutes each in a beaker containing Wash Buffer.

-

Rinse briefly with acetone and let them air dry.

-

-

Quantification:

-

Place each P81 paper square into a scintillation vial.

-

Add 5 mL of scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Förster Resonance Energy Transfer (FRET) Microscopy

This protocol provides a general framework for sensitized emission FRET to detect the interaction between FAK and a growth factor receptor in live cells.

Materials:

-

Mammalian expression vectors for FAK fused to a donor fluorophore (e.g., CFP or GFP) and a growth factor receptor fused to an acceptor fluorophore (e.g., YFP or mCherry).

-

Mammalian cell line suitable for transfection and imaging.

-

Transfection reagent.

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor, acceptor, and FRET channels).

-

Image analysis software with FRET calculation capabilities.

Procedure:

-

Cell Transfection:

-

Co-transfect the cells with the donor- and acceptor-fused constructs.

-

As controls, transfect cells with the donor construct alone and the acceptor construct alone.

-

Allow 24-48 hours for protein expression.

-

-

Image Acquisition:

-

Image the cells expressing the donor only, acceptor only, and both constructs.

-

Acquire three images for each FRET experiment:

-

Donor image: Excite with the donor excitation wavelength and collect emission at the donor emission wavelength.

-

Acceptor image: Excite with the acceptor excitation wavelength and collect emission at the acceptor emission wavelength.

-

FRET image: Excite with the donor excitation wavelength and collect emission at the acceptor emission wavelength.

-

-

-

Image Analysis and FRET Calculation:

-

Correct the images for background fluorescence.

-

Use the images of the donor-only and acceptor-only cells to determine the spectral bleed-through (crosstalk) of the donor emission into the FRET channel and the direct excitation of the acceptor by the donor excitation wavelength.

-

Calculate the corrected FRET (FRETc) for each pixel using a formula that subtracts the bleed-through components from the raw FRET image.

-

Normalize the FRETc image to create a normalized FRET (N-FRET) image, which accounts for variations in the expression levels of the donor and acceptor proteins.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying FAK-receptor interactions.

Signaling Pathways

Experimental Workflow

Conclusion

The interaction between Focal Adhesion Kinase and growth factor receptors represents a critical signaling hub that governs fundamental cellular processes and is frequently dysregulated in cancer. This guide has provided a technical overview of these interactions, summarizing the current understanding of the molecular mechanisms, presenting available quantitative data, and offering detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows are intended to serve as a practical resource for researchers in the field.

While significant progress has been made in elucidating these complex interactions, many questions remain. The precise stoichiometry and binding affinities of many of these interactions are yet to be determined. Furthermore, the full complement of scaffolding proteins and the spatiotemporal dynamics of these complexes are still being uncovered. Future research in this area, aided by the techniques described herein, will undoubtedly provide further insights into the intricate signaling networks that control cell behavior and will pave the way for the development of novel and more effective cancer therapies targeting the FAK signaling axis.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]

Nuclear Dynamics of Focal Adhesion Kinase: A Technical Guide to a Non-Canonical Role

For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK) is a well-established non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrin and growth factor receptors.[1] Conventionally localized to focal adhesions in the cytoplasm, FAK is a critical mediator of cell migration, proliferation, survival, and adhesion.[2] However, a growing body of evidence has illuminated a non-canonical, yet crucial, role for FAK within the cell nucleus, establishing a new paradigm of signaling from the cellular membrane to the regulation of gene expression.[3][4] This guide provides an in-depth technical overview of the nuclear localization and multifaceted functions of FAK, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to serve as a comprehensive resource for the scientific community.

Mechanisms of FAK Nucleocytoplasmic Shuttling

The presence of FAK in the nucleus is a regulated process governed by specific protein domains that facilitate its transport through the nuclear pore complex. FAK shuttles between the cytoplasm and the nucleus, and its accumulation in the nucleus is enhanced under certain conditions like cell de-adhesion, cellular stress, or pharmacological inhibition of its kinase activity.[3]

-

Nuclear Localization Signal (NLS): FAK possesses a nuclear localization signal within the F2 lobe of its N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain. This sequence, characterized by a cluster of basic residues (K190, K191, K216, K218, R221, and K222), is recognized by importin-α, facilitating the transport of FAK into the nucleus.

-

Nuclear Export Signal (NES): FAK contains at least two leucine-rich nuclear export signals. One NES is located in the F1 lobe of the FERM domain, and a second, more potent NES is found within the kinase domain (L518, L520, L523, and L525). These signals mediate the export of FAK from the nucleus back into the cytoplasm. The FERM domain on its own, lacking the kinase domain NES, predominantly localizes to the nucleus.

Core Functions of Nuclear FAK

Once in the nucleus, FAK engages in a range of activities that are often independent of its kinase function, acting primarily as a scaffold protein to regulate gene expression and other critical nuclear processes.

2.1. Regulation of Gene Expression and Transcription Factors

Nuclear FAK directly influences cell proliferation and inflammatory responses by modulating the stability and activity of key transcription factors.

-

p53 Degradation: In a kinase-independent manner, the FAK FERM domain acts as a scaffold, bringing together the tumor suppressor p53 and the E3 ubiquitin ligase MDM2. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of p53, thereby suppressing p53-mediated apoptosis and promoting cell survival, particularly under stress conditions.

-

GATA4 and CHIP Interaction: Similar to its role with p53, nuclear FAK can bind to the transcription factor GATA4 and the E3 ubiquitin ligase CHIP. This complex formation leads to GATA4 degradation, which has been shown to suppress the expression of inflammatory molecules like VCAM-1.

-

Chromatin Remodeling: Nuclear FAK can interact with methyl CpG-binding protein 2 (MBD2), disrupting the repressive MBD2-HDAC1 complex. This leads to the activation of gene expression, such as myogenin, which is crucial for muscle differentiation.

-

RUNX1-dependent Regulation: FAK can also control cell-cycle progression by regulating the RUNX1-dependent expression of insulin-like growth factor-binding protein 3 (IGFBP3).

2.2. Role in DNA Damage Response (DDR)

Recent studies have implicated FAK in the cellular response to DNA damage. Inhibition of FAK in certain cancer cells, particularly those with KRAS mutations, leads to persistent DNA damage and sensitizes them to ionizing radiation. While much of FAK's role in DDR is being elucidated, it appears to be a novel regulator of DNA damage repair, and its suppression can synergize with radiation therapy. FAK deletion can lead to an upregulation of p53 and its target p21, enhancing the efficiency of DNA damage resolution.

2.3. Cell Cycle Regulation

Nuclear FAK contributes to cell cycle progression. By promoting the degradation of the tumor suppressor p53, FAK helps to lower the levels of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle arrest. This action facilitates the transition through cell cycle checkpoints, thereby promoting proliferation.

Quantitative Analysis of Nuclear FAK

While FAK is predominantly cytoplasmic, a detectable fraction resides in the nucleus under normal growth conditions, and this amount can increase significantly under specific stimuli.

| Cell Type / Condition | Nuclear FAK Percentage (Approx.) | Method of Detection | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) - Basal | 5-10% of total FAK | Subcellular Fractionation & Western Blot | |

| HUVEC - Staurosporine Treatment (30 min) | Significant increase over basal | Immunofluorescence / Confocal Microscopy | |

| FAK-/- MEF cells - Leptomycin B Treatment | Prominent nuclear accumulation | Immunofluorescence (GFP-FAK) | |

| Various Cancer Cells - FAK Inhibition | Prominent nuclear accumulation | Not specified |

Experimental Protocols

Studying the nuclear localization and function of FAK requires specific and robust methodologies.

4.1. Protocol: Subcellular Fractionation for Nuclear FAK Detection

This protocol allows for the biochemical separation of nuclear and cytoplasmic fractions to be analyzed by Western Blot.

Reagents:

-

Hypotonic Lysis Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with 1 mM DTT and Protease Inhibitors added fresh)

-

Nuclear Lysis Buffer (e.g., TBS with 0.1% SDS)

Procedure:

-

Cell Harvest: Harvest cultured cells (e.g., from a 10 cm plate) by scraping into 500 µL of ice-cold Hypotonic Lysis Buffer.

-

Cell Lysis: Incubate the cell suspension on ice for 15-20 minutes. To lyse the plasma membrane while keeping the nucleus intact, pass the suspension through a 27-gauge needle 10-15 times.

-

Nuclear Pellet Collection: Centrifuge the lysate at ~720 x g for 5 minutes at 4°C. The resulting supernatant is the cytoplasmic fraction. The pellet contains the nuclei.

-

Cytoplasmic Fraction: Carefully transfer the supernatant to a new, pre-chilled tube. Centrifuge at a higher speed (e.g., 10,000 x g) for 5-10 minutes to pellet mitochondria and other debris, if desired. The final supernatant is the cytosolic fraction.

-

Nuclear Wash: Wash the nuclear pellet from step 3 with 500 µL of Hypotonic Lysis Buffer. Resuspend the pellet and centrifuge again at ~720 x g for 10 minutes at 4°C. Discard the supernatant.

-

Nuclear Lysis: Resuspend the final nuclear pellet in Nuclear Lysis Buffer. Sonicate briefly on ice to shear genomic DNA and fully lyse the nuclei.

-

Analysis: Determine the protein concentration of both cytoplasmic and nuclear fractions. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a FAK-specific antibody. Use marker proteins like Lamin B1 (nuclear) and Tubulin (cytoplasmic) to verify fraction purity.

4.2. Protocol: Immunofluorescence for Visualizing Nuclear FAK

This protocol allows for the in-situ visualization of FAK's subcellular localization.

Reagents:

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or Normal Goat Serum in PBS)

-

Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)

-

Fluorophore-conjugated Secondary Antibody

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish.

-

Fixation: Aspirate culture medium, wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.

-

Washing: Repeat the washing step (3x with PBS).

-

Blocking: Incubate cells in Blocking Buffer for 30-60 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody against FAK in Antibody Dilution Buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Repeat the washing step (3x with PBS).

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in dilution buffer for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step (3x with PBS), keeping samples protected from light.

-

Counterstaining: Incubate with a DAPI solution for 5-10 minutes to stain the nuclei.

-

Mounting: Wash twice more with PBS. Mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish.

-

Imaging: Visualize using a fluorescence or confocal microscope. Nuclear FAK will appear as co-localization of the FAK signal (e.g., green) and the DAPI signal (blue).

Implications for Drug Development

The discovery of FAK's nuclear functions opens new avenues for therapeutic intervention. FAK is overexpressed in numerous cancers, and its activity is often linked to poor prognosis.

-

Targeting Kinase-Independent Functions: Many current FAK inhibitors target the ATP-binding pocket of the kinase domain. While effective at blocking kinase-dependent signaling, these inhibitors can paradoxically promote the nuclear accumulation of FAK, potentially enhancing its kinase-independent scaffolding functions (e.g., p53 degradation). This highlights the need for novel therapeutic strategies.

-

PROTACs and Dual Inhibitors: The development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the entire FAK protein represents a promising strategy to eliminate both its kinase and scaffolding activities. Additionally, dual-target inhibitors that block FAK and other key cancer-related proteins are being explored.

-

Sensitizing Tumors to Therapy: Targeting FAK, including its nuclear roles in the DNA damage response, can sensitize tumors to conventional DNA-damaging therapies like chemotherapy and radiation.

FAK's journey into the nucleus represents a significant expansion of its known biological roles, moving beyond a simple cytoplasmic kinase to a multifaceted regulator of gene expression and nuclear integrity. A thorough understanding of these non-canonical functions is critical for researchers and drug developers aiming to effectively target FAK in cancer and other diseases.

References

- 1. Nuclear FAK: a new mode of gene regulation from cellular adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear FAK: a New Mode of Gene Regulation from Cellular Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear FAK: a New Mode of Gene Regulation from Cellular Adhesions [old-molcells.inforang.com]